molecular formula C19H20FN3O3 B2596586 N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide CAS No. 491867-82-4

N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide

Cat. No. B2596586
CAS RN: 491867-82-4
M. Wt: 357.385
InChI Key: INGCRHHWYDZUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide, also known as BDP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDP-1 belongs to the class of phenylpiperazine derivatives and has been studied extensively for its pharmacological and biochemical properties.

Scientific Research Applications

Antipsychotic and Antimicrobial Evaluation

Aryl piperazine derivatives, including compounds similar to N-Benzo[1,3]dioxol-5-yl-2-[4-(2-fluoro-phenyl)-piperazin-1-yl]-acetamide, have been synthesized and characterized for their potential antipsychotic and antimicrobial activities. The synthesized compounds have been evaluated for their pharmacological properties, showing significant antipsychotic activity through behavioral symptoms and inhibition of specific behaviors induced by biological agents. Furthermore, these derivatives exhibited a broad spectrum of antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MIC) values indicating their efficacy (Bari, Saravanan, & Ahmad, 2019; Arısoy et al., 2014).

Anticancer Activity

Novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been developed and evaluated for their in vitro anticancer activity against various human cancer cell lines. Among these compounds, some showed significant activity, particularly against human cervical and breast carcinoma cells, highlighting the therapeutic potential of these derivatives in cancer treatment (Boddu et al., 2018).

Anticonvulsant Properties

The anticonvulsant activity of new acetamide derivatives has been investigated, demonstrating efficacy in animal models of epilepsy. This research underscores the potential of aryl piperazine derivatives in the development of new treatments for neurological disorders, including epilepsy and seizures (Kamiński et al., 2011).

Herbicidal Activity

Research into the herbicidal activity of compounds structurally related to this compound has led to the development of novel derivatives with significant efficacy against specific plant species. This indicates the potential of these compounds in agricultural applications, providing a basis for the development of new herbicides (Ming-zhi & Zhong-cheng, 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c20-15-3-1-2-4-16(15)23-9-7-22(8-10-23)12-19(24)21-14-5-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGCRHHWYDZUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.